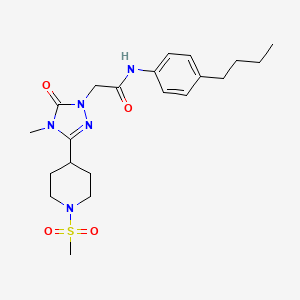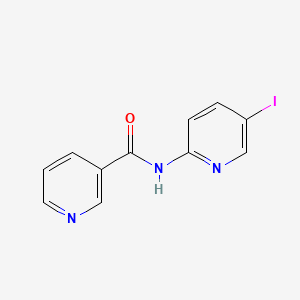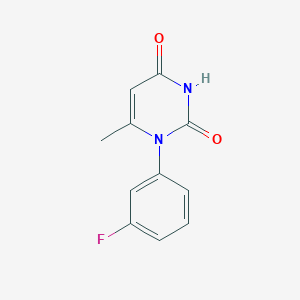
1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include the compound’s class or family, and a brief overview of its known properties or uses.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features. This could also include a discussion of the compound’s stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their synthesis methodologies and structural characterization. For instance, a multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution produced a compound with high yield. This compound's molecular structure was confirmed through spectroscopic methods and X-ray crystallography, highlighting its potential for diverse scientific applications (Barakat et al., 2016).
Photochemistry and Luminescence
The photochemical behavior of pyrimidinedione derivatives reveals interesting aspects of their reactivity and potential for application in material science. One study described the transformation of 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione into a highly reactive bicyclic product upon photolysis, showcasing the compound's unusual reactivity and potential for further chemical exploration (Shorunov et al., 2018).
Fluorescence and Tautomer Studies
Fluorescence spectroscopy studies of 5-fluorouracil (FU) derivatives, including those similar to 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, have provided insights into their electronic structures and reactivity. The fluorescence (FL) spectra of various FU tautomers were recorded, and the results contributed to understanding the excited-state behaviors and intramolecular proton transfer mechanisms of these compounds, which is crucial for designing fluorescent markers and probes in biochemical research (Ostakhov et al., 2019).
Heterocyclic Transformations
The study of heterocyclic transformations involving pyrimidinedione compounds has led to the development of new synthetic methodologies. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions has expanded the toolbox for synthesizing uracil derivatives with potential applications in pharmaceuticals and organic chemistry (Singh et al., 1992).
Molecular Conformations and Crystal Structures
The determination of molecular conformations and crystal structures of fluoropyrimidine derivatives contributes significantly to the understanding of their chemical behavior and potential for drug design. Neutron diffraction studies at various temperatures have provided detailed insights into the bond lengths, angles, and thermal parameters of these compounds, which are essential for rational drug design and material science applications (Mcmullan & Craven, 1989).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions or syntheses that could be explored.
I hope this general approach is helpful. For specific information on “1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione”, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(15)13-11(16)14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXWAFUPTXVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

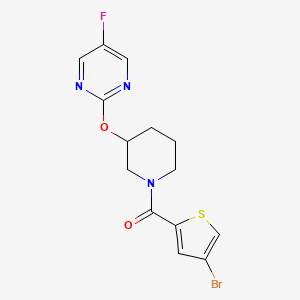
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
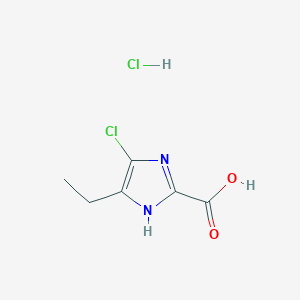
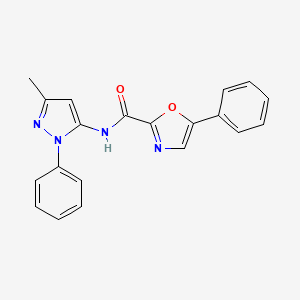
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
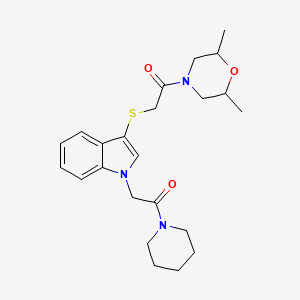
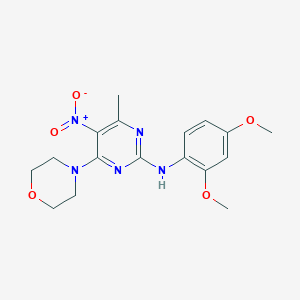
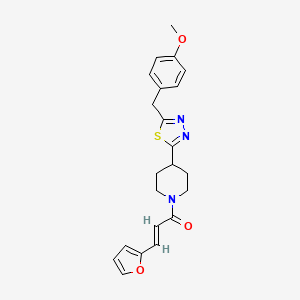
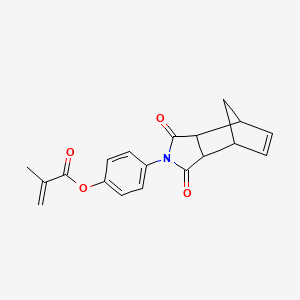
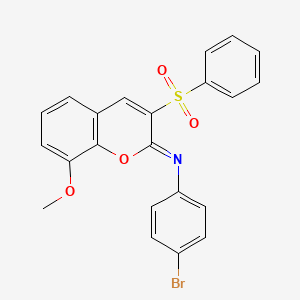
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
